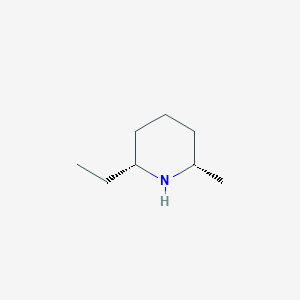

![molecular formula C17H12N2O3 B2511486 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion CAS No. 850188-30-6](/img/structure/B2511486.png)

2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that combines structural elements from pyridine, chromene, and pyrrole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity and biological activity.

Wissenschaftliche Forschungsanwendungen

Antikrebs-Potenzial

Die Forschung deutet darauf hin, dass Derivate dieser Verbindung vielversprechende Antikrebsaktivität aufweisen. Zum Beispiel:

- PI3K/Akt/mTOR-Hemmung: Der PI3K/Akt/mTOR-Signalweg ist entscheidend für das Tumorwachstum und die Apoptose. Die Entwicklung von dualen Inhibitoren, die diesen Signalweg angreifen, bleibt eine Priorität .

Koordinationschemie und photoaktive Materialien

Die Derivate der Verbindung dienen als hervorragende Bausteine für Koordinationskomplexe und photoaktive Materialien. Zum Beispiel:

- Potenzielle Photoaktivität: 2,2’-H₂dbpt, ein Vorläufer, zeigt vielversprechendes Potenzial für die Konstruktion photoaktiver Materialien .

Zytotoxizitätsstudien

Bestimmte Derivate zeigen zytotoxische Aktivität gegen Krebszelllinien. Insbesondere:

Antituberkulose-Aktivität

Im Bereich der Infektionskrankheiten:

- Imidazol-Derivate: Synthetisierte Verbindungen mit Imidazol-Einheiten zeigen Antituberkulose-Aktivität .

Enantioselektive Proteine und Arzneimittelbindung

Die Stereogenität der Pyrrolidin-Kohlenstoffe beeinflusst die biologischen Profile von Arzneimittelkandidaten. Verschiedene Stereoisomere und räumliche Orientierungen von Substituenten führen zu unterschiedlichen Bindungsmodi mit enantioselektiven Proteinen.

Zusammenfassend lässt sich sagen, dass „2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion“ ein immenses Potenzial in verschiedenen wissenschaftlichen Bereichen besitzt. Seine Anwendungen reichen von der Arzneimittelforschung bis hin zur Koordinationschemie und machen es zu einem fesselnden Forschungsobjekt. 🌿🔬

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. “A family of Zn(ii)/Cd(ii) halide systems incorporating 5,5’-di(pyridin-2-yl)-2,2’-bipyridine-4,4’-dicarboxylic acid: syntheses, structures, and photoluminescence properties.” CrystEngComm, 2016. “Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)propionitrile as a Novel PI3K/mTOR Dual Inhibitor for Cancer Treatment.” X-MOL, 2024. “Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics: a review.” RSC Advances, 2015. “Synthesis and therapeutic potential of imidazole containing compounds: a review.” BMC Chemistry, 2020.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, another similar structure, is widely used in medicinal chemistry for the treatment of various human diseases .

Mode of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been found to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, as seen in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It has been suggested that similar compounds could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .

Action Environment

It is known that the biological profile of drug candidates can be influenced by the different binding modes to enantioselective proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the chromene and pyrrole intermediates, which are then coupled under specific conditions.

-

Step 1: Synthesis of Chromene Intermediate

Reagents: Salicylaldehyde, malononitrile, and a base (e.g., piperidine).

Conditions: Reflux in ethanol.

Reaction: Knoevenagel condensation followed by cyclization.

-

Step 2: Synthesis of Pyrrole Intermediate

Reagents: Pyridine-2-carboxaldehyde, an amine (e.g., aniline), and an acid catalyst.

Conditions: Heating under reflux.

Reaction: Paal-Knorr synthesis.

-

Step 3: Coupling Reaction

Reagents: Chromene intermediate, pyrrole intermediate, and a coupling agent (e.g., EDCI).

Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane).

Reaction: Formation of the final heterocyclic structure.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, targeting the carbonyl groups.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of pyrrole-2,3-dione derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Halogenated or sulfonated derivatives.

Chemistry:

- Used as a building block for the synthesis of more complex heterocyclic compounds.

- Acts as a ligand in coordination chemistry.

Biology:

- Potential use in the development of new pharmaceuticals due to its bioactive structure.

- Investigated for its antimicrobial and anticancer properties.

Medicine:

- Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

- Utilized in the synthesis of advanced materials, including organic semiconductors and dyes.

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3,9-dione

- 2-Methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Comparison:

- Structural Differences: Variations in the position of the pyridine ring and the substitution pattern on the chromene and pyrrole rings.

- Chemical Reactivity: Differences in reactivity due to the electronic effects of substituents.

- Biological Activity: Unique biological profiles based on structural differences, leading to varying degrees of efficacy and specificity in biological applications.

2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific combination of structural features, which confer unique chemical and biological properties, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name |

2-methyl-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-19-14(11-7-4-5-9-18-11)13-15(20)10-6-2-3-8-12(10)22-16(13)17(19)21/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLKJCXKTKSHBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)

![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)

![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)

![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)

![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2511419.png)

![6-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-3-carboxamide](/img/structure/B2511421.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)